2-Bromo-3-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 241.993 g/mol. This compound is classified as a halogenated pyridine derivative, notable for its trifluoromethoxy functional group, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is also identified by the CAS number 1206978-11-1, which is used for regulatory and safety purposes.
The synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine can be achieved through several methods, primarily involving nucleophilic substitution reactions or electrophilic aromatic substitution. A common approach includes the bromination of 3-(trifluoromethoxy)pyridine using bromine or brominating agents under controlled conditions to ensure selectivity at the desired position on the pyridine ring.
The structure of 2-Bromo-3-(trifluoromethoxy)pyridine features a pyridine ring substituted with a bromine atom at the second position and a trifluoromethoxy group at the third position. The presence of these substituents significantly influences the electronic properties of the compound.
2-Bromo-3-(trifluoromethoxy)pyridine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of both the bromine and trifluoromethoxy groups, which stabilize negative charges during nucleophilic attacks.
The mechanism by which 2-Bromo-3-(trifluoromethoxy)pyridine acts in chemical reactions typically involves:
This process is crucial in synthetic organic chemistry for constructing complex molecules from simpler precursors.
2-Bromo-3-(trifluoromethoxy)pyridine has several scientific applications:
Pyridine derivatives constitute a fundamental class of heterocyclic aromatic compounds characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom. The incorporation of halogen atoms and functional groups such as trifluoromethoxy at specific ring positions substantially modifies their intrinsic properties. 2-Bromo-3-(trifluoromethoxy)pyridine (C₆H₃BrF₃NO) exemplifies this molecular architecture, featuring a molecular weight of 225.99 g/mol and systematic name reflecting its substitution pattern at the 2- and 3-positions of the pyridine ring [1]. The asymmetric electron distribution created by the electron-deficient nitrogen atom combined with the powerful electron-withdrawing effects of both bromine and the trifluoromethoxy group (-OCF₃) establishes a unique electronic profile that governs reactivity.
The molecular geometry imposes significant steric constraints around the C-Br bond, enhancing its susceptibility to oxidative addition in transition metal-catalyzed reactions. Computational analyses of analogous structures (e.g., 2-bromo-3-trifluoromethylpyridine) suggest bond length alterations at the ortho positions relative to unsubstituted pyridine, with C-Br distances measuring approximately 1.89 Å and C-OCF₃ bonds extending to 1.36 Å due to the substantial steric bulk of substituents [8]. These structural perturbations create a polarized electron environment ideal for nucleophilic displacement at C2 while simultaneously deactivating the ring toward electrophilic substitution.
Table 1: Structural Parameters of Halogenated Pyridine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
2-Bromo-3-(trifluoromethoxy)pyridine | C₆H₃BrF₃NO | 225.99 | Ortho bromine and trifluoromethoxy groups creating steric congestion |
2-Bromo-3-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | Bromine ortho to strongly electron-withdrawing CF₃ group |
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | 264.44 | Multiple halogen substitutions enhancing electronic deficiency |
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | C₆H₂BrF₃N₂O₂ | 270.99 | Nitro group augmenting electron-withdrawing character |
The strategic incorporation of bromine at the ortho position serves dual functions: It acts as a synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) while simultaneously exerting a moderate -I effect that further electron-deficiency in the ring system. The trifluoromethoxy group (-OCF₃) represents one of the most potent electron-withdrawing substituents in medicinal chemistry, combining the mesomeric properties of alkoxy groups with the inductive effects of fluorine atoms. This group lowers the π-electron density across the aromatic system approximately 1.5 times more effectively than a standard methoxy group, quantified through Hammett constants (σₘ = 0.38 for CF₃O- versus σₘ = 0.12 for CH₃O-) .
The combined electronic effects create a pronounced polarization ideal for nucleophilic aromatic substitution when appropriate activating groups are present. For instance, in 2-bromo-3-(trifluoromethoxy)pyridine, the bromine atom exhibits enhanced leaving group capacity due to the combined electron-withdrawing effects of both the ring nitrogen and the ortho-positioned -OCF₃. This synergistic electronic modulation is evidenced by the melting point range (37-41°C) observed in the analogous solid 2-bromo-3-(trifluoromethyl)pyridine, indicating similar crystal packing efficiencies influenced by these substituents [2] [3]. The trifluoromethoxy group additionally contributes exceptional metabolic stability and lipophilicity enhancement (measured by increased logP values), making its derivatives valuable in agrochemical and pharmaceutical design where oxidative degradation pathways must be minimized.
The development of brominated trifluoromethoxypyridine derivatives parallels advancements in fluorine chemistry throughout the late 20th century. Early synthetic routes to such compounds were hampered by the challenging introduction of the trifluoromethoxy group, which required specialized reagents not commercially available until the 1990s. Initial preparations of 2-bromo-3-(trifluoromethoxy)pyridine employed hazardous bromination techniques on pyridine precursors, often yielding regioisomeric mixtures that necessitated tedious separation protocols [1]. The 2000s witnessed significant methodology improvements through patented processes exemplified by CN105017136A, which detailed optimized bromination and etherification sequences for analogous structures like 2-bromo-3-methoxypyridine .
Industrial interest intensified as the value of these building blocks became evident in pharmaceutical synthesis. However, production challenges persist as indicated by the discontinued status reported by suppliers like AChemBlock despite the compound's catalog presence [4]. The inclusion of 2-bromo-3-(trifluoromethoxy)pyridine in authoritative databases like PubChem (CID 49871755) reflects its established importance in chemical inventory systems, while structural analogs such as 2-bromo-3-(trifluoromethyl)pyridine (CAS 175205-82-0) remain commercially available as solids with well-documented handling protocols [2] [3]. Contemporary research focuses on developing more atom-economical routes to these derivatives and expanding their utilization in catalytic cross-coupling methodologies for complex molecule assembly.
Table 2: Historical Development of Brominated Pyridine Synthesis
Time Period | Synthetic Advancements | Industrial Impact |
---|---|---|
1980s-1990s | Development of safe bromination protocols | Limited commercial availability due to hazardous processes |
Late 1990s | Introduction of trifluoromethoxylation reagents | Emergence in specialty chemical catalogs |
2000-2010 | Optimized etherification methods (e.g., patented NaOH/alkyl halide approaches) | Scale-up production for pharmaceutical intermediates |
2010-Present | Catalytic C-H functionalization techniques | Discontinuation of some derivatives despite established utility [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1